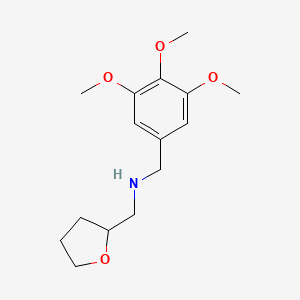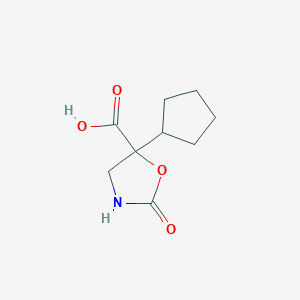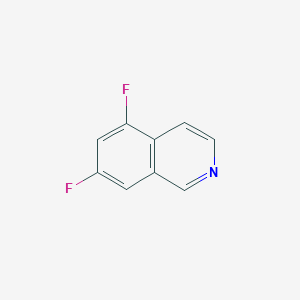
5,7-Difluoroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is characterized by the presence of two fluorine atoms at the 5th and 7th positions on the isoquinoline ring, which imparts distinct chemical and physical properties.
作用机制
Target of Action
It’s worth noting that fluorinated quinolines, a family to which 5,7-difluoroisoquinoline belongs, are known to exhibit remarkable biological activity and have found applications in medicine . They are known to inhibit various enzymes, exhibiting antibacterial, antineoplastic, and antiviral activities .
Mode of Action
Fluorinated quinolines are known to interact with their targets through a variety of mechanisms, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
Biochemical Pathways
Fluorinated quinolines are known to affect various biochemical pathways, leading to their remarkable biological activity .
Pharmacokinetics
The pharmacokinetic properties of fluorinated quinolines, in general, contribute to their bioavailability and therapeutic potential .
Result of Action
Fluorinated quinolines are known to exhibit remarkable biological activity, affecting various cellular processes .
Action Environment
Environmental factors can significantly influence the action of various chemical compounds, including fluorinated quinolines .
生化分析
Biochemical Properties
It is known that fluorinated quinolines, a group to which 5,7-Difluoroisoquinoline belongs, have been used in the development of synthetic antimalarial drugs, such as fluoroquine .
Cellular Effects
These effects are likely due to the compound’s interactions with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that fluorinated quinolines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of fluorinated quinolines can vary over time, with changes observed in their stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is known that the effects of fluorinated quinolines can vary with dosage, with potential threshold effects and toxic or adverse effects observed at high doses .
Metabolic Pathways
Fluorinated quinolines are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that fluorinated quinolines can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
It is known that fluorinated quinolines can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Difluoroisoquinoline can be achieved through various methodologies. One common approach involves the direct introduction of fluorine atoms onto the isoquinoline ring. This can be done using electrophilic fluorination reactions, where fluorine sources such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) are used under controlled conditions . Another method involves the cyclization of a precursor bearing a pre-fluorinated benzene ring, followed by the construction of the fused pyridine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
化学反应分析
Types of Reactions
5,7-Difluoroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
科学研究应用
5,7-Difluoroisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated heterocycles, which are valuable in materials science and catalysis.
Biology: The compound’s unique properties make it a useful probe in biological studies, particularly in the investigation of enzyme mechanisms and protein-ligand interactions.
Medicine: Fluorinated isoquinolines, including this compound, are explored for their potential as pharmaceutical agents due to their bioactivity and ability to interact with biological targets.
Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its favorable electronic properties.
相似化合物的比较
Similar Compounds
- 5,6-Difluoroisoquinoline
- 6,7-Difluoroisoquinoline
- 5,7-Difluoroquinoline
Uniqueness
5,7-Difluoroisoquinoline is unique due to the specific positioning of the fluorine atoms, which imparts distinct electronic and steric effects. This positioning can influence the compound’s reactivity, binding affinity, and overall bioactivity compared to other fluorinated isoquinolines and quinolines .
属性
IUPAC Name |
5,7-difluoroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2N/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHBWMGAXHCNLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(furan-2-carbonyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine](/img/structure/B2941606.png)
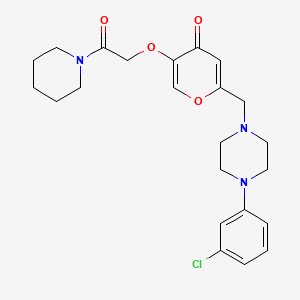

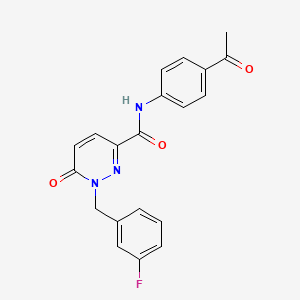
![methyl 2-{4-[butyl(methyl)sulfamoyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2941614.png)
![tert-Butyl (5-oxospiro[2.3]hexan-1-yl)carbamate](/img/structure/B2941615.png)
![N-benzyl-6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinamine](/img/structure/B2941616.png)
![(3Ar,6aR)-5-phenylmethoxycarbonyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2941617.png)
![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trichloroacetyl)urea](/img/structure/B2941618.png)
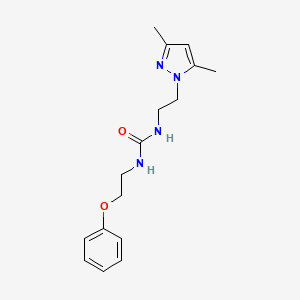
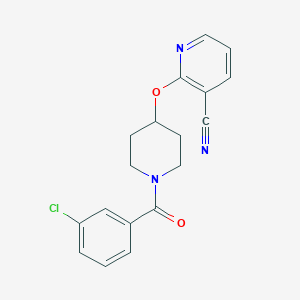
![Methyl 4-{4-[(1,3-benzodioxol-5-ylamino)carbonyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2941624.png)
